Phylloflavan

Epigenetics DNA Demethylation Chemical Probe Development

Phylloflavan (CAS 98570-83-3) is a naturally occurring phenolic compound belonging to the flavan-3-ol (catechin) class, first isolated from the New Zealand conifer *Phyllocladus alpinus* (Podocarpaceae). Its core structure is an *ent*-epicatechin moiety esterified at the 3-position with a β-hydroxypentanoate side chain bearing a 3,4-dihydroxyphenyl group, yielding the systematic name *ent*-epicatechin-3-δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate.

Molecular Formula C26H26O10
Molecular Weight 498.5 g/mol
CAS No. 98570-83-3
Cat. No. B12231767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloflavan
CAS98570-83-3
Molecular FormulaC26H26O10
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)CC(CCC4=CC(=C(C=C4)O)O)O
InChIInChI=1S/C26H26O10/c27-15(4-1-13-2-5-18(29)21(32)7-13)11-25(34)35-24-12-17-20(31)9-16(28)10-23(17)36-26(24)14-3-6-19(30)22(33)8-14/h2-3,5-10,15,24,26-33H,1,4,11-12H2/t15-,24-,26+/m0/s1
InChIKeyFKDRTLFRRHQTGU-TYFWRAIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phylloflavan (CAS 98570-83-3): A Structurally Unique Flavan-3-ol Derivative with Pan-TET Inhibitory and Potent Antileishmanial Activity


Phylloflavan (CAS 98570-83-3) is a naturally occurring phenolic compound belonging to the flavan-3-ol (catechin) class, first isolated from the New Zealand conifer *Phyllocladus alpinus* (Podocarpaceae) [1]. Its core structure is an *ent*-epicatechin moiety esterified at the 3-position with a β-hydroxypentanoate side chain bearing a 3,4-dihydroxyphenyl group, yielding the systematic name *ent*-epicatechin-3-δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate [1]. Crucially, phylloflavan possesses a 2S absolute configuration at the flavan C-ring, which is opposite to the 2R configuration found in the far more abundant plant flavan-3-ols, (+)-catechin and (−)-epicatechin [1]. This stereochemical inversion and unique C3-ester side chain confer a distinct molecular topology that underpins its differential biological activities relative to common dietary catechins [1][2].

Why Phylloflavan Cannot Be Substituted with Common Catechins: Structural and Pharmacological Differentiation


Procurement specialists and researchers cannot assume functional interchangeability between phylloflavan and the widely available, less expensive catechins like (+)-catechin or (−)-epicatechin. The defining 2S stereochemistry of the flavan C-ring in phylloflavan, which contrasts sharply with the 2R configuration of common plant catechins [1], directly influences three-dimensional interactions with biological targets. This inversion is not trivial; it creates a distinct pharmacophore that enables phylloflavan to act as a cell-permeable pan-TET inhibitor (TET2 IC50 = 1.2 µM), a mechanism of epigenetic modulation not observed for simple catechins [2]. Furthermore, the bulky phenylpropanoid ester substituent at the 3-position confers nanomolar antileishmanial potency (intracellular EC50 = 3.2 nM) that is orders of magnitude more potent than unsubstituted catechins or even the clinically used antimonial drug Pentostam (EC50 = 10.6 nM) [3]. Therefore, substituting phylloflavan with a generic catechin would fundamentally alter experimental outcomes, compromising target engagement in TET enzyme assays and losing the exceptional antiparasitic activity required for neglected disease research.

Quantitative Differentiation of Phylloflavan: Comparative Evidence for Procurement Decisions


TET2 Dioxygenase Inhibition: Phylloflavan Outperforms Bobcat339 by 60-Fold

Phylloflavan demonstrates significantly higher potency as a pan-TET inhibitor compared to the widely used TET probe Bobcat339. It exhibits an IC50 of 1.2 µM for TET2 in cell-free enzymatic assays, whereas Bobcat339 has a reported IC50 of 73 µM for the same isoform [1][2]. This represents a >60-fold difference in inhibitory potency. While TETi76 shows comparable potency to phylloflavan against TET1 (IC50 = 1.5 µM) and TET3 (8.8 µM), its TET2 potency (IC50 = 9.4 µM) is approximately 7.8-fold weaker than that of phylloflavan (1.2 µM) . Phylloflavan is also described as a first-in-class, cell-permeable pan-TET inhibitor, capable of reducing global 5-hydroxymethylcytosine (5hmC) levels in living cells at low micromolar concentrations [1].

Epigenetics DNA Demethylation Chemical Probe Development Somatic Cell Reprogramming

Antileishmanial Activity: Phylloflavan Demonstrates Nanomolar Intracellular EC50 Versus Micromolar Extracts and Comparable Drug Standard

In a comparative study of 17 proanthocyanidins and related compounds, phylloflavan inhibited the intracellular survival of *Leishmania donovani* amastigotes with an EC50 of 3.2 nM [1]. This potency surpasses that of the clinical antileishmanial drug Pentostam (EC50 = 10.6 nM) in the same RAW 264.7 macrophage model [1]. In contrast, flavonoid-rich plant extracts typically exhibit much weaker antileishmanial activity, with EC50 values frequently falling in the microgram per milliliter range (e.g., 9.8–25.5 µg/mL), equivalent to micromolar concentrations [2]. This places phylloflavan's potency at approximately three orders of magnitude greater than that of crude flavonoid mixtures or less potent pure flavonoids.

Neglected Tropical Diseases Leishmaniasis Antiparasitic Drug Discovery Host-Directed Therapy

Antiviral Cytoprotective Effect: Phylloflavan Selectively Protects L929 Cells from Encephalomyocarditis Virus-Induced Cytopathy

In an L929 fibroblast model of encephalomyocarditis virus (EMCV) infection, phylloflavan demonstrated a cytoprotective effect of 38 U/mL [1]. This activity, attributed to interferon-like properties, was among the highest observed in a panel of 17 proanthocyanidins and related polyphenols. A prodelphinidin polymer exhibited comparable activity (36 U/mL), whereas all remaining compounds displayed only negligible or moderate protective effects, ranging from <5 to 12 U/mL at subtoxic concentrations up to 25 µg/mL [1]. This indicates that the structural features of phylloflavan, including its unique phenylpropanoid ester side chain, contribute to a superior ability to protect host cells from viral cytopathic damage.

Antiviral Screening Interferon-Like Activity Cytopathic Effect Inhibition Picornavirus Research

Absence of Key Cytochrome P450 Inhibition: A Favorable Drug Interaction Profile Compared to Other Phytochemicals

Computational ADMET profiling indicates that phylloflavan is predicted to be a non-inhibitor of the major drug-metabolizing cytochrome P450 isoforms CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. This contrasts with certain other flavonoids and phytochemicals, such as the flavonolignan Ilexin B, which is predicted to inhibit CYP2C19 [1]. The lack of P450 inhibition reduces the risk of undesirable drug-drug interactions when phylloflavan is used as a probe compound in cell-based assays that may include other xenobiotics or co-administered drugs. Additionally, phylloflavan is predicted to have low gastrointestinal absorption and no blood-brain barrier permeability, a pharmacokinetic profile consistent with other polyphenolic compounds like milk thistle flavonoids, which informs experimental design for in vivo studies [1].

Drug Metabolism ADME-Tox Cytochrome P450 In Vitro Safety Pharmacology

Stereochemical Inversion (2S vs. 2R Configuration): A Defining Molecular Feature Distinguishing Phylloflavan from Common Catechins

Optical rotation measurements have definitively established that phylloflavan possesses a 2S absolute configuration at the flavan C-ring, which is the enantiomeric opposite of the 2R configuration found in (+)-catechin and (−)-epicatechin [1][2]. This stereochemical divergence is a primary driver of phylloflavan's distinct biological profile. The 2S configuration, combined with the unique C3 ester side chain, creates a pharmacophore that is not accessible to the vast majority of plant-derived catechins. This is particularly relevant for assays involving chiral targets, such as enzymes or receptors, where stereochemistry is a critical determinant of binding affinity and functional activity. The isolation of phenylpropanoid derivatives of phylloflavan with this same 2S core further emphasizes the distinct metabolic pathway within *Phyllocladus* species [3].

Natural Product Chemistry Stereochemistry Chiral Separation Structure-Activity Relationship

Validated Application Scenarios for Phylloflavan Based on Quantitative Comparative Evidence


Epigenetic Probe Development: A Potent and Selective Pan-TET Inhibitor

Phylloflavan is optimally deployed as a first-in-class, cell-permeable chemical probe for studying the functional roles of TET dioxygenases (TET1, TET2, TET3) in DNA demethylation dynamics and somatic cell reprogramming [1]. Its superior TET2 inhibitory potency (IC50 = 1.2 µM) compared to alternatives like Bobcat339 (IC50 = 73 µM) makes it the preferred tool compound for experiments requiring robust target engagement at low micromolar concentrations [2]. Researchers investigating the epigenetic regulation of gene expression, 5hmC dynamics, or BMP-SMAD-ID axis signaling can confidently utilize phylloflavan to achieve measurable reductions in global 5hmC levels in both human and mouse cell lines [1].

Antileishmanial Drug Discovery: A Nanomolar-Potency Positive Control

In screening campaigns for novel treatments against visceral leishmaniasis, phylloflavan serves as an exceptional positive control due to its intracellular EC50 of 3.2 nM against *L. donovani* amastigotes in RAW 264.7 macrophages, a potency that surpasses the clinical drug Pentostam (EC50 = 10.6 nM) [3]. Its well-defined structure and high purity (>98% by HPLC) ensure assay reproducibility across batches, unlike crude plant extracts or less characterized proanthocyanidin fractions. Procurement of phylloflavan for this application is justified by its ability to establish a stringent activity threshold and serve as a benchmark for structure-activity relationship (SAR) studies aimed at optimizing antileishmanial leads.

Antiviral Research and Interferon-Like Activity Assays

For virology laboratories studying the cytopathic effects of picornaviruses such as encephalomyocarditis virus (EMCV), phylloflavan provides a reproducible and quantitative cytoprotective effect of 38 U/mL in L929 fibroblast assays [3]. This activity is significantly higher than that of the majority of structurally related proanthocyanidins (<5 to 12 U/mL), making phylloflavan a valuable reference standard for calibrating interferon-like activity in natural product extracts or for mechanistic studies exploring how flavonoid structure influences host cell defense mechanisms against viral infection [3].

Natural Product Stereochemical Standard for Chiral Analysis

Given its unique 2S flavan configuration, which is enantiomeric to the common 2R configuration of (+)-catechin and (−)-epicatechin [4], phylloflavan is an essential reference standard for analytical chemists and pharmacognosists developing chiral HPLC or LC-MS methods to differentiate and quantify rare *ent*-catechins in plant extracts or biological matrices. Its procurement is critical for research focused on the chemotaxonomy of *Phyllocladus* species or for investigating the stereospecific biosynthesis and biological activity of flavan-3-ol derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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